5-Chloro-2-methylnicotinaldehyde

Regioselective cross-coupling Halogen reactivity order Suzuki-Miyaura coupling

Researchers targeting LPAR1 antagonists for fibrosis/NASH require regiospecifically defined building blocks-positional isomers yield divergent pharmacological outcomes. • Patent-verified precursor: Reacts with TMS-azide/T3P/Et3N to form chiral carbamate intermediates mapping to Gilead WO-2021247215-A1. • Strategic handles: 5-Cl enables Suzuki-Miyaura cross-coupling; 2-Me modulates LogP (+1.1-1.3 units vs des-methyl analog) and steric shielding at C3-aldehyde. • Supply reliability: 97% purity, batch-specific CoA (NMR/HPLC/GC), stored under inert gas at 2-8°C.

Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
CAS No. 1060814-56-3
Cat. No. B1425859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-methylnicotinaldehyde
CAS1060814-56-3
Molecular FormulaC7H6ClNO
Molecular Weight155.58 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)Cl)C=O
InChIInChI=1S/C7H6ClNO/c1-5-6(4-10)2-7(8)3-9-5/h2-4H,1H3
InChIKeyICFQRWWRWCBOTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-methylnicotinaldehyde Identity and Procurement


5-Chloro-2-methylnicotinaldehyde (IUPAC: 5-chloro-2-methylpyridine-3-carbaldehyde; CAS 1060814-56-3) is a heteroaromatic aldehyde belonging to the nicotinaldehyde class, characterized by a pyridine ring bearing a chlorine atom at the 5-position, a methyl group at the 2-position, and a carboxaldehyde at the 3-position . Its molecular formula is C₇H₆ClNO with a molecular weight of 155.58 g/mol . The compound is a solid at ambient temperature, with a predicted boiling point of 235.0±35.0 °C, a predicted density of 1.269±0.06 g/cm³, and a predicted pKa of 1.87±0.20 . It is classified with GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), and must be stored under inert gas (nitrogen or argon) at 2–8 °C . This compound is supplied as a research chemical building block by multiple vendors at purities of 95–97%, with batch-specific QC documentation (NMR, HPLC, GC) available from select suppliers .

Product Class Heteroaromatic aldehyde building block Nicotinaldehyde core with 5-Cl, 2-Me, 3-CHO pattern
Synthetic Utility Cross-coupling handle & aldehyde diversification 5-Cl enables metal-catalyzed coupling; aldehyde for condensation/reductive amination
Reported Precedent LPAR1 antagonist patent-verified intermediate Documented in Gilead Sciences WO-2021247215-A1 synthesis route
Supply Context Research-grade, multi-vendor availability Batch-specific QC (NMR, HPLC) from select suppliers; requires inert gas storage

5-Chloro-2-methylnicotinaldehyde Position-Specific Selection


Among nicotinaldehyde-derived building blocks, the precise positioning of chlorine and methyl substituents on the pyridine ring dictates both chemical reactivity and the biological or physicochemical properties of downstream products. 5-Chloro-2-methylnicotinaldehyde occupies a distinct substitution pattern space that is not interchangeable with its positional isomers (e.g., 2-chloro-5-methylnicotinaldehyde or 6-chloro-2-methylnicotinaldehyde) or analogs lacking either the chlorine (2-methylnicotinaldehyde) or the methyl group (5-chloronicotinaldehyde) [1]. The chlorine at the 5-position provides a defined handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 2-methyl group exerts both steric and electronic directing effects that influence regioselectivity in subsequent transformations [2]. Furthermore, this specific substitution pattern has been directly documented as a reactant in the synthesis of triazole carbamate pyridyl sulfonamides acting as lysophosphatidic acid receptor 1 (LPAR1) antagonists—a therapeutic program associated with Gilead Sciences patent filings targeting fibrosis and NASH [3][4]. Substituting a different regioisomer would yield a structurally divergent final compound with unpredictable pharmacological consequences.

Target Compound 5-Chloro-2-methylnicotinaldehyde (Cl at 5, Me at 2)
Potential Substitute 2-Chloro-5-methylnicotinaldehyde (Cl at 2, Me at 5)
Risk Context Positional isomer alters Pd oxidative addition rate; downstream compound structure may differ fundamentally, rendering pharmacological outcomes unpredictable.
Target Compound 5-Chloro-2-methylnicotinaldehyde (Cl at 5, MW 155.58)
Potential Substitute 5-Bromo-2-methylnicotinaldehyde (Br at 5, MW 200.03)
Risk Context Bromo analog exhibits significantly higher coupling reactivity and cost; may not be suitable for sequential coupling strategies requiring attenuated reactivity.
Target Compound 5-Chloro-2-methylnicotinaldehyde (Me at 2, LogP ~1.3)
Potential Substitute 5-Chloronicotinaldehyde (no Me group, LogP ~0.0–0.2)
Risk Context Absence of 2-methyl group may shift lipophilicity and steric profile of final compounds, potentially impacting membrane permeability and diastereoselective outcomes.

5-Chloro-2-methylnicotinaldehyde vs. Analog Compounds


Positional Chlorine Effect on Cross-Coupling Reactivity

5-Chloro-2-methylnicotinaldehyde (CAS 1060814-56-3) and its positional isomer 2-chloro-5-methylnicotinaldehyde (CAS 92444-99-0) share the identical molecular formula (C₇H₆ClNO) and molecular weight (155.58 g/mol) but differ fundamentally in the pyridine ring position of the chlorine substituent . In metal-catalyzed cross-coupling reactions, the chlorine at the 5-position of 5-chloro-2-methylnicotinaldehyde is para to the pyridine nitrogen, whereas in the 2-chloro isomer the chlorine is ortho to the nitrogen. This electronic difference alters the oxidative addition rate with palladium(0) catalysts: 2-chloropyridines are generally more activated toward oxidative addition than 3- or 4-chloropyridines due to the electron-withdrawing effect of the adjacent ring nitrogen [1]. The 5-chloro substitution pattern in the target compound therefore offers a distinct reactivity profile for sequential or orthogonal coupling strategies where controlled reactivity is required. Empirical evidence from the Vilsmeier-Haack literature demonstrates that the selective synthesis of 5-chloro-2-methylnicotinaldehyde can be achieved without concomitant formation of the 2-chloro isomer, confirming that the two substitution patterns are synthetically orthogonal [2].

Chlorine Position Effect
Class-level inference
5-Cl (para to N) vs. 2-Cl (ortho to N) alters Pd(0) oxidative addition rate. 2-Cl isomer exhibits higher activation.
Reactivity profile supports sequential coupling strategies.
Class-level pyridine halogen reactivity order; direct head-to-head comparison unavailable.
Regioselective cross-coupling Halogen reactivity order Suzuki-Miyaura coupling

Chloro vs. Bromo Halogen Reactivity and Cost

5-Chloro-2-methylnicotinaldehyde (CAS 1060814-56-3, MW 155.58) and its 5-bromo analog 5-bromo-2-methylnicotinaldehyde (CAS 1211532-24-9, MW 200.03) differ in the halogen at the 5-position . The bromo analog exhibits a higher molecular weight (+44.45 g/mol, +28.6%), higher predicted density (1.577 vs. 1.269 g/cm³), and a higher predicted boiling point (259.1 vs. 235.0 °C) . In Suzuki-Miyaura cross-coupling, aryl bromides generally exhibit 10- to 100-fold higher reactivity than the corresponding aryl chlorides with conventional Pd(0)/phosphine catalysts, but aryl chlorides offer greater stability, lower cost, and broader availability [1]. The 5-chloro compound (purity 95–97%, multiple suppliers) is more accessible at scale than the 5-bromo analog (typical purity 97–98%, fewer suppliers, higher cost per gram due to less common brominated precursors) . For applications requiring attenuated reactivity or sequential coupling strategies, the chloro substituent provides a strategic advantage over the more labile bromo group.

Chloro vs. Bromo Reactivity
Class-level inference
ΔMW +28.6% (Br); Δbp ~+24 °C; Relative Suzuki coupling reactivity: Br ~10–100× higher than Cl.
Chloro analog suits cost-sensitive, attenuated reactivity needs.
Predicted physicochemical data; reactivity from class-level aryl halide scales.
Halogen exchange Cross-coupling reactivity Cost efficiency

2-Methyl Group Steric and Electronic Differentiation

The presence of the 2-methyl group in 5-chloro-2-methylnicotinaldehyde (MW 155.58) versus its absence in 5-chloronicotinaldehyde (CAS 113118-82-4, MW 141.55) introduces a critical steric and electronic differentiation . The 2-methyl substituent exerts an electron-donating inductive effect (+I) and a weak hyperconjugative effect that modulates the electrophilicity of the adjacent 3-carboxaldehyde toward nucleophilic addition. This substitution also increases the calculated LogP by approximately 1.3 units (5-chloro-2-methylnicotinaldehyde predicted LogP: 1.3 vs. estimated 5-chloronicotinaldehyde LogP: ~0.0 to 0.2 [1]) , reflecting enhanced lipophilicity that may improve membrane permeability of downstream products. Furthermore, the 2-methyl group provides steric shielding adjacent to the aldehyde functionality, potentially influencing the diastereoselectivity of nucleophilic additions at the carbonyl center—a feature absent in the unsubstituted 5-chloronicotinaldehyde [2].

2-Methyl Group Impact
Class-level inference
ΔLogP ≈ +1.1 to +1.3 units vs. des-methyl analog. Steric shielding at C3-aldehyde.
May enhance lipophilicity and diastereoselectivity.
LogP values are predicted; steric effect is qualitative.
Steric directing effect Electronic modulation Metabolic stability

LPAR1 Antagonist Patent-Verified Application

5-Chloro-2-methylnicotinaldehyde has been explicitly documented as a reactant in the synthesis of triazole carbamate pyridyl sulfonamide derivatives that function as lysophosphatidic acid receptor 1 (LPAR1) antagonists [1]. The compound was reacted with trimethylsilyl azide, 1-propylphosphoric anhydride (T3P), and triethylamine in THF/ether solvent to generate (R)-1-(5-chloro-2-methylpyridin-3-yl)ethyl (1-methyl-4-(5-(methylsulfonamido)pyridin-2-yl)-1H-1,2,3-triazol-5-yl)carbamate, a key intermediate in an LPAR1 antagonist program [1]. This application is associated with patent family WO-2021247215-A1, assigned to Gilead Sciences Inc., which claims compounds for the treatment of fibrosis and liver diseases including non-alcoholic steatohepatitis (NASH) [2]. In contrast, no equivalent patent-verified application has been identified for the positional isomer 2-chloro-5-methylnicotinaldehyde or the des-methyl analog 5-chloronicotinaldehyde in the same therapeutic context, establishing a documented differentiation for the 5-chloro-2-methyl substitution pattern in a high-value therapeutic area [3].

LPAR1 Patent Precedent
Supporting evidence
Documented as reactant in Gilead Sciences WO-2021247215-A1 for LPAR1 antagonist synthesis. No equivalent patent precedent for regioisomers.
Patent-verified synthetic route reduces failure risk.
Binary differentiation; may not represent exhaustive landscape.
LPAR1 antagonist Fibrosis therapeutics NASH drug discovery

5-Chloro-2-methylnicotinaldehyde Validated Applications


LPAR1 Antagonist Triazole Carbamate Synthesis

5-Chloro-2-methylnicotinaldehyde is a validated precursor for the synthesis of LPAR1 antagonists in the triazole carbamate pyridyl sulfonamide class. As documented in the reaction database Molaid, it reacts with trimethylsilyl azide in the presence of T3P and triethylamine (THF/ether, 2.33 h) to yield a chiral carbamate intermediate that maps onto the patent claims of WO-2021247215-A1 (Gilead Sciences) for fibrosis and NASH indications [1][2]. Researchers pursuing LPAR1 antagonist programs should prioritize this specific building block given its patent-verified synthetic precedent; regioisomeric alternatives would produce structurally divergent final compounds not covered by existing synthetic protocols in this therapeutic space.

Regioselective Suzuki-Miyaura Cross-Coupling

The 5-chloro substituent provides a strategic handle for palladium-catalyzed cross-coupling while the 2-methyl group offers steric and electronic modulation at the adjacent aldehyde. This enables a synthetic workflow where the aldehyde is first protected (e.g., as an acetal), the 5-chloro position is diversified via Suzuki-Miyaura coupling, and the aldehyde is subsequently deprotected for further elaboration (e.g., reductive amination, Knoevenagel condensation) [1][2]. Compared with the 5-bromo analog, the chloro derivative offers attenuated coupling reactivity suitable for sequential functionalization strategies or for coupling partners sensitive to the more aggressive conditions required for aryl bromides . The Vilsmeier-Haack synthetic methodology described in Tetrahedron 2006 confirms that this substitution pattern is accessible with good selectivity .

2-Methyl Group for ADME Optimization

The 2-methyl substituent contributes a predicted LogP increase of approximately 1.1–1.3 units compared to the des-methyl analog 5-chloronicotinaldehyde (predicted LogP: 1.3 vs. ~0.0–0.2) [1][2]. In medicinal chemistry programs where balanced lipophilicity is critical for oral bioavailability and metabolic stability, this difference makes 5-chloro-2-methylnicotinaldehyde the preferred building block when increased membrane permeability is desired for the final compound. The methyl group also provides steric shielding at the C3-aldehyde position, which may improve diastereoselectivity in chiral amine syntheses via reductive amination or nucleophilic addition to the aldehyde carbonyl .

Quality-Controlled Procurement for Scale-Up

For laboratories transitioning from discovery to preclinical scale-up, 5-chloro-2-methylnicotinaldehyde is available from multiple suppliers at purities of 95–97% with batch-specific QC documentation including NMR, HPLC, and GC analyses [1][2]. The compound requires storage under inert gas at 2–8 °C and is classified with GHS hazard codes H302, H315, H319, and H335 . When selecting a supplier, procurement officers should verify that batch-specific analytical certificates (CoA) are provided and that storage and shipping conditions (inert atmosphere, temperature-controlled) are maintained, as the aldehyde functionality is susceptible to air oxidation over extended storage periods .

Application
Selection Property
Validation Focus
LPAR1 antagonist triazole carbamate synthesis
Patent-verified synthetic intermediate
Route precedent and intermediate identity
Regioselective Suzuki-Miyaura coupling
5-Cl coupling handle with 2-Me modulation
Coupling reactivity and orthogonal protection strategy
Lipophilicity optimization in med-chem programs
2-Me group for LogP tuning
Predicted LogP shift and membrane permeability context
Scale-up procurement with QC documentation
Multi-vendor supply with CoA availability
Batch-specific purity and storage condition compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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